2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine
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Overview
Description
2,4-Dihydroxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines two distinct chemical structures: 2,4-Dihydroxybenzoic acid and 4-pyridin-4-ylpyridine. . 4-pyridin-4-ylpyridine, on the other hand, is a bipyridine derivative known for its applications in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol in the presence of potassium carbonate at high temperatures and pressures . The reaction typically proceeds as follows:
C6H4(OH)2+CO2→C6H3(OH)2COOH
4-pyridin-4-ylpyridine can be synthesized through various methods, including the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 2,4-Dihydroxybenzoic acid often involves the same Kolbe-Schmitt reaction but on a larger scale, with optimized conditions to maximize yield and purity. For 4-pyridin-4-ylpyridine, industrial methods may include continuous flow synthesis and other scalable techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Undergoes electrophilic aromatic substitution reactions.
4-pyridin-4-ylpyridine is known for its ability to form coordination complexes with metals, making it useful in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution often involves reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2,4-Dihydroxybenzoic acid has applications in:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role as a degradation product of cyanidin glycosides in plants.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the production of dyes and other chemicals.
4-pyridin-4-ylpyridine is widely used in:
Coordination Chemistry: Forms complexes with metals for catalysis.
Materials Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action for 2,4-Dihydroxybenzoic acid involves its ability to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It also plays a role in plant immunity by undergoing glucosylation, which enhances disease resistance .
4-pyridin-4-ylpyridine acts primarily through its ability to form coordination complexes with metals, which can then participate in various catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzoic acid: Another dihydroxybenzoic acid with hydroxyl groups at different positions.
2,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 2 and 5 positions.
4,4’-Bipyridine: Similar to 4-pyridin-4-ylpyridine but with a different substitution pattern.
Uniqueness
2,4-Dihydroxybenzoic acid is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. 4-pyridin-4-ylpyridine is unique for its ability to form stable coordination complexes, making it valuable in catalysis and materials science.
Properties
CAS No. |
920986-56-7 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2,4-dihydroxybenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H6O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-4-1-2-5(7(10)11)6(9)3-4/h1-8H;1-3,8-9H,(H,10,11) |
InChI Key |
QQDHTEYLNRVXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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